2-Azido-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H15N5O2 and its molecular weight is 237.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Microwave-Assisted Synthesis
A study by Said et al. (2020) highlighted an efficient, eco-friendly microwave-assisted synthesis involving 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, showcasing the potential of microwave irradiation in accelerating chemical reactions.
Synthesis of Piperazine Derivatives
Research by Rajkumar et al. (2014) focused on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, demonstrating the versatility of piperazine-based compounds in chemical synthesis.
Novel Piperazine and 1,4-Diazepane Synthesis
Van Brabandt et al. (2006) described the asymmetric synthesis of novel piperazine and 1,4-diazepane annulated beta-lactam derivatives, highlighting the role of these structures in pharmaceutical chemistry.
Chemical Reactivity and Electrochemical Recognition
Characterization and Chemical Reactivity
A study by Ramdane et al. (2021) explored the synthesis, characterization, and chemical reactivity of a novel piperazine derivative for the electrochemical recognition of nitrite anion.
Functionalized Piperazine Derivatives
Research by Dekeukeleire et al. (2012) focused on synthesizing functionalized piperazine derivatives, which is relevant in the context of 2-azido-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)ethan-1-one.
Biological Activity and Applications
Antibacterial and Antifungal Activities
Gan et al. (2010) conducted research on azole-containing piperazine derivatives, revealing significant antibacterial and antifungal activities.
Anti-Inflammatory Activity
A study by Ahmed et al. (2017) highlighted the synthesis and anti-inflammatory activity of novel piperazine derivatives, showing the potential of these compounds in therapeutic applications.
Anticonvulsant Activity
Research by Obniska et al. (2006) explored the anticonvulsant activity of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, offering insights into the neuroactive potential of similar compounds.
Properties
IUPAC Name |
2-azido-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c11-13-12-7-9(16)14-3-5-15(6-4-14)10(17)8-1-2-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZRDNYEZAUFGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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